6-Hepten-3-ol

Übersicht

Beschreibung

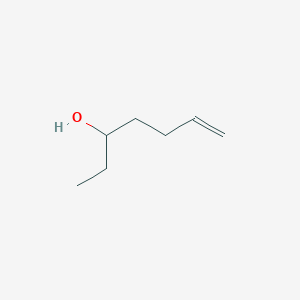

6-Hepten-3-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is a colorless liquid with a characteristic odor. This compound is classified as an unsaturated alcohol due to the presence of both a hydroxyl group (-OH) and a double bond within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Hepten-3-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 6-heptene. In this method, 6-heptene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, catalytic hydrogenation of 6-heptyn-3-ol can also be employed to produce this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with pyridinium chlorochromate (PCC) can convert this compound to 6-hepten-3-one.

Reduction: The compound can be reduced to form saturated alcohols. For instance, catalytic hydrogenation can convert this compound to heptan-3-ol.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield 6-hepten-3-yl chloride.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4), or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: 6-hepten-3-one.

Reduction: Heptan-3-ol.

Substitution: 6-hepten-3-yl chloride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Hepten-3-ol has shown potential in medicinal chemistry, particularly due to its biological activity:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, a study published in the Journal of Antimicrobial Chemotherapy indicated that it effectively inhibited the growth of Staphylococcus aureus at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent.

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. The inhibition was found to be dose-dependent, indicating its potential therapeutic applications in treating inflammatory diseases such as arthritis.

Biological Research

The compound's unique structure allows it to interact with various molecular targets:

- Mechanism of Action : The alkyne and alkene functional groups in this compound enable it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds that can modulate enzyme activities and influence metabolic pathways.

Industrial Applications

In industrial settings, this compound serves as a valuable intermediate in organic synthesis:

- Synthetic Routes : It can be synthesized through reactions involving 1-hexyne and formaldehyde in the presence of a base, followed by hydrogenation. This versatility makes it a useful building block in the production of various chemical products.

Antimicrobial Efficacy

A significant study evaluated the efficacy of this compound against Staphylococcus aureus, showing promising results in reducing bacterial viability at concentrations greater than 100 µg/mL. The findings suggest its potential as a natural antimicrobial agent.

Enzyme Interaction

Research focusing on inflammatory diseases demonstrated that this compound effectively inhibits COX enzymes involved in the synthesis of pro-inflammatory prostaglandins. This inhibition was found to be dose-dependent, indicating its potential for therapeutic use in conditions like arthritis.

Wirkmechanismus

The mechanism of action of 6-Hepten-3-ol largely depends on its interaction with biological targets. In antimicrobial studies, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The hydroxyl group and the double bond in its structure play crucial roles in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

cis-3-Hexen-1-ol:

1-Hepten-3-ol: This compound has a similar structure but with the double bond located at a different position.

(3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol: A diarylheptanoid with additional phenyl groups, known for its biological activities.

Uniqueness of 6-Hepten-3-ol: this compound stands out due to its specific position of the double bond and hydroxyl group, which confer unique chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Biologische Aktivität

6-Hepten-3-ol (C7H14O), also known as hept-6-en-3-ol, is a colorless liquid with a characteristic odor. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic properties and biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C7H14O

- Molecular Weight : 114.19 g/mol

- Boiling Point : Approximately 150 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound's alkenyl structure allows it to participate in nucleophilic and electrophilic reactions, influencing enzyme activities and cellular pathways. Notably, it has been studied for its potential effects on:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation in various conditions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.4 mg/mL |

| Candida albicans | 12 | 0.6 mg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a concentration-dependent ability to scavenge free radicals.

| Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 0.1 | 35 | 40 |

| 0.5 | 55 | 60 |

| 1.0 | 75 | 80 |

These findings indicate that higher concentrations of this compound correlate with increased antioxidant activity.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Phytomedicine and Therapeutics evaluated the antimicrobial efficacy of several natural compounds, including this compound. The study found that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, supporting its potential as a natural preservative or therapeutic agent . -

Evaluation of Antioxidant Capacity :

Research conducted on the antioxidant properties of several unsaturated alcohols highlighted that this compound exhibited superior radical scavenging capabilities compared to other similar compounds. The study emphasized its potential use in food preservation and health supplements due to its antioxidant properties .

Eigenschaften

IUPAC Name |

hept-6-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXWEAWJVWCOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941569 | |

| Record name | Hept-6-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-77-2 | |

| Record name | 6-Hepten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hepten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-6-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 6-Hepten-3-ol?

A1: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention its use as a reactant in organic synthesis reactions like the Heck reaction . The name itself reveals its structure: a seven-carbon chain (hept-) with a double bond at the sixth carbon (-en-6) and a hydroxyl group (-ol) at the third carbon (3-). Spectroscopic data is not provided in the abstracts.

Q2: How is this compound used in the Heck reaction?

A2: this compound serves as a reactant in the Heck reaction with aryl bromides when catalyzed by a palladium-tetraphosphine complex . The reaction leads to the formation of arylketones, primarily 7-arylheptan-3-ones, through a coupling and double bond migration process. The selectivity of this reaction is influenced by the substituents on the aryl bromide and the choice of base.

Q3: Can you explain the influence of substituents on the aryl bromide in the Heck reaction with this compound?

A3: Research indicates that the substituents on the aryl bromide significantly affect the selectivity of the Heck reaction with this compound . Bulky and electron-rich aryl bromides tend to favor the formation of linear ketones (7-arylheptan-3-ones) via double bond migration. Conversely, electron-poor aryl bromides can lead to the formation of (E)-arylalk-1-enol derivatives or other side products. This highlights the importance of substituent effects on the reaction pathway and product distribution.

Q4: Are there any examples of stereoselective synthesis using this compound derivatives?

A4: Yes, a study demonstrated the stereoselective synthesis of (2R,3S)- and (2R,3R)-1,2-(cyclohexylidenedioxy)hept-6-en-3-ol through microbial reduction . This suggests the possibility of utilizing this compound derivatives for creating molecules with specific stereochemical configurations, which is crucial in pharmaceutical and chemical synthesis.

Q5: Are there any alternative methods for synthesizing compounds related to this compound derivatives?

A5: Yes, nickel-catalyzed homoallylation of aldehydes with 1,3-dienes offers an alternative route to synthesize compounds structurally similar to this compound derivatives, such as anti-5-methyl-1-phenyl-6-hepten-3-ol . This method highlights the versatility in synthetic approaches for accessing molecules within this chemical space.

Q6: Have any studies explored the environmental impact or degradation of this compound?

A6: The provided abstracts do not contain information regarding the environmental impact or degradation of this compound. Further research is necessary to assess its potential ecotoxicological effects and explore strategies for responsible waste management and mitigation of any negative environmental impacts.

Q7: Are there any known applications of this compound derivatives in medicinal chemistry?

A7: While the provided abstracts do not directly discuss the medicinal chemistry applications of this compound itself, they highlight the significance of structurally related diarylheptanoids found in Curcuma comosa . These compounds exhibit various biological activities, including anti-inflammatory, hepatoprotective, and estrogenic effects. This suggests that further investigation into the biological properties of this compound and its derivatives could be a promising area of research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.